N-(1H-benzimidazol-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE: is a complex organic compound that features a combination of benzimidazole, thiophene, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling with the thiophene derivative. Key steps include:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Quinoline: Quinoline derivatives are often synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the benzimidazole and quinoline intermediates with the thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of the target’s activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Similar in structure but lacks the quinoline and thiophene moieties.
2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE: Similar but lacks the benzimidazole moiety.
Uniqueness
N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of benzimidazole, thiophene, and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H13ClN4OS |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H13ClN4OS/c22-19-10-9-18(28-19)17-11-13(12-5-1-2-6-14(12)23-17)20(27)26-21-24-15-7-3-4-8-16(15)25-21/h1-11H,(H2,24,25,26,27) |
InChI Key |
AHZBEUYMQWDHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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